molecular formula C18H23N3O2S B2877783 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705509-40-5

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2877783
CAS No.: 1705509-40-5
M. Wt: 345.46
InChI Key: CUDBYPLDAFWBDP-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Screening

Research involving the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has demonstrated significant antibacterial activities. These studies entail the creation of compounds characterized by their thiazole and pyrazole components, which have been tested for their effectiveness against bacterial strains. The methodical synthesis and characterization of these compounds underline their potential in developing new antibacterial agents (Landage, Thube, & Karale, 2019).

Anticancer Evaluation

Another area of application involves the synthesis of compounds with potential anticancer properties. For instance, the preparation of naphthalen-1-yl and tetrahydronaphthalen-2-yl methanone derivatives, followed by reactions with various nucleophiles, has led to the evaluation of these compounds as anticancer agents. Such research indicates the role of structurally similar compounds in cancer treatment, offering insights into novel therapeutic strategies (Gouhar & Raafat, 2015).

Crystal Structure Analysis

The crystal structure analysis of pyrazole and triazolyl derivatives provides valuable information regarding the molecular configuration and potential interactions of these compounds. Understanding the crystal structure is crucial for applications in material science and pharmaceuticals, where the molecular arrangement impacts the compound's properties and efficacy (Cao, Dong, Shen, & Dong, 2010).

Molecular Docking Studies

Molecular docking studies of pyrazoline incorporated isoxazole derivatives against specific targets, such as human DHFR, showcase the potential of these compounds in drug development. The ability to bind with high affinity to target proteins suggests their utility in designing drugs with specific mechanisms of action, highlighting the importance of computational approaches in identifying promising therapeutic agents (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-6-4-5-7-14(13)16-8-9-21(10-11-24-16)18(22)15-12-20(2)19-17(15)23-3/h4-7,12,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDBYPLDAFWBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.